2-Methoxy-2'-thiomethylbenzophenone

Photoinitiator Type II Photoinitiator UV-Curing

This ortho,ortho'-disubstituted benzophenone offers a sterically congested carbonyl and a thioether handle unavailable in mono-substituted analogs. It enables amine-free Type II photoinitiation (reducing yellowing in clear coats), a 3-point oxidation library (thioether→sulfoxide→sulfone) for med chem SAR, and higher MW (258.34) for lower migration risk in food-packaging inks. Its predicted bp of 439°C minimizes evaporative loss in high-temperature synthesis. Replace Benzophenone/amine systems or use as a multi-functional building block.

Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
CAS No. 746652-03-9
Cat. No. B1614018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2'-thiomethylbenzophenone
CAS746652-03-9
Molecular FormulaC15H14O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC=CC=C2SC
InChIInChI=1S/C15H14O2S/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3
InChIKeyVCCSYWOOWUVEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2'-thiomethylbenzophenone CAS 746652-03-9: Technical Profile and Procurement Context


2-Methoxy-2'-thiomethylbenzophenone (CAS 746652-03-9, C15H14O2S, MW 258.34) is an ortho,ortho'-disubstituted benzophenone derivative bearing a 2-methoxy group on one aryl ring and a 2'-thiomethyl (methylsulfanyl) group on the second ring . This substitution pattern produces a sterically congested carbonyl environment distinct from mono-substituted or para-substituted benzophenone analogs. The compound is commercially available as a research intermediate and functional scaffold from multiple specialty chemical suppliers . Its structural features position it within two overlapping application domains: as a synthetic building block for pharmaceutical intermediates via thioether oxidation pathways , and as a candidate photoactive scaffold in Type II photoinitiator systems where the thioether moiety may contribute to radical generation efficiency relative to conventional benzophenone [1].

Why 2-Methoxy-2'-thiomethylbenzophenone Cannot Be Substituted with Positional Isomers or Mono-Substituted Analogs


Substitution of 2-Methoxy-2'-thiomethylbenzophenone with positional isomers (e.g., 3-Methoxy-2'-thiomethylbenzophenone, CAS 750633-63-7; or 4-Methoxy-2'-thiomethylbenzophenone, CAS 760192-84-5) or mono-substituted analogs (e.g., 2-Methylbenzophenone, CAS 131-58-8) is not functionally equivalent [1]. The ortho,ortho'-disubstitution creates distinct steric hindrance around the carbonyl that alters both crystallinity and intermolecular packing relative to para-substituted or mono-substituted benzophenones . In photoinitiator applications, the presence of the thioether sulfur adjacent to the carbonyl enables photodissociative cleavage pathways that are absent in non-thioether benzophenones such as 2-Methylbenzophenone or unsubstituted Benzophenone (BP), fundamentally altering the radical generation mechanism [2]. Additionally, the thioether moiety provides a synthetic handle for controlled oxidation to sulfoxide or sulfone derivatives that is unavailable in methoxy-only or methyl-only substituted benzophenones . These structural distinctions preclude direct replacement without re-optimization of synthetic protocols or formulation performance.

Quantitative Differentiation Evidence for 2-Methoxy-2'-thiomethylbenzophenone CAS 746652-03-9


Thioether Moiety Enables Photodissociative Cleavage Not Observed in Conventional Benzophenone Photoinitiators

In a laser flash photolysis study of benzophenone derivatives possessing a thioether moiety, the presence of the sulfur atom adjacent to the benzophenone carbonyl was shown to enable photodissociative cleavage via C-S bond scission—a pathway that does not occur in unsubstituted Benzophenone (BP) or 2-Methylbenzophenone which rely solely on hydrogen abstraction from amine co-initiators [1]. The study demonstrated that thioether-containing benzophenones generate sulfur-centered radicals upon UV irradiation, whereas BP under identical conditions produces only ketyl radicals via Type II hydrogen abstraction. This mechanistic bifurcation means the target compound can function as a dual-mode initiator in amine-free formulations, whereas BP and 2-Methylbenzophenone are strictly dependent on amine co-initiator presence [2].

Photoinitiator Type II Photoinitiator UV-Curing Radical Polymerization

Ortho,Ortho'-Disubstitution Produces Higher Calculated LogP than Mono-Substituted Benzophenones

Computed physicochemical properties demonstrate that 2-Methoxy-2'-thiomethylbenzophenone has a predicted LogP (XLogP3) of 3.65, which is significantly higher than the LogP of mono-substituted benzophenone analogs [1]. Specifically, unsubstituted Benzophenone has a measured LogP of 3.18, while 2-Methylbenzophenone (CAS 131-58-8) has a predicted XLogP3 of 3.39, and 4-Methylbenzophenone (CAS 134-84-9) has a predicted XLogP3 of 3.45 [2]. The ortho,ortho'-disubstitution with methoxy and thiomethyl groups increases lipophilicity by approximately 0.26–0.47 LogP units compared to methyl-substituted analogs, and approximately 0.47 LogP units versus unsubstituted Benzophenone. This difference of >0.4 LogP units is pharmacokinetically meaningful, as each 0.5 LogP increase corresponds to approximately 3× greater partition into hydrophobic compartments.

Drug Discovery ADME Prediction LogP Lipophilicity

Predicted Boiling Point Difference of +18°C to +34°C Versus Methyl-Substituted Benzophenones

The predicted boiling point of 2-Methoxy-2'-thiomethylbenzophenone at atmospheric pressure is 439.0±30.0 °C . This is substantially higher than the boiling points of common methyl-substituted benzophenone photoinitiators and intermediates: 2-Methylbenzophenone (CAS 131-58-8) has a boiling point of 309–310 °C, and 4-Methylbenzophenone (CAS 134-84-9) has a boiling point of 326 °C [1]. The +113 °C difference versus 2-Methylbenzophenone and +113 °C versus 4-Methylbenzophenone reflects the combined effect of higher molecular weight (258.34 vs. 196.24 g/mol) and stronger intermolecular interactions conferred by the polarizable sulfur atom and methoxy oxygen. Reduced volatility is a critical differentiator in high-temperature processing applications and in applications where evaporative loss or volatile organic compound (VOC) emissions are constrained.

Thermal Stability Distillation Process Chemistry Volatility

Thioether Oxidation Provides Synthetic Access to Sulfoxide and Sulfone Derivatives Absent in Methoxy-Only Analogs

The thiomethyl (methylsulfanyl) group in 2-Methoxy-2'-thiomethylbenzophenone serves as a precursor for controlled oxidation to yield the corresponding sulfoxide and sulfone derivatives . This reactivity is completely absent in methoxy-substituted benzophenones lacking a sulfur atom, such as 2-Methoxybenzophenone (CAS 2553-05-3), 3-Methoxybenzophenone (CAS 5181-83-1), and 4-Methoxybenzophenone (CAS 611-94-9). Oxidation can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions, with the degree of oxidation controllable by stoichiometry and reaction time [1]. The resulting sulfoxide and sulfone products exhibit altered electronic properties (increased polarity, altered UV absorption, modified LogP) and hydrogen-bonding capacity relative to the parent thioether, enabling modular diversification from a single building block. No such oxidation pathway exists for the methoxy-only benzophenone series, which are limited to demethylation or electrophilic aromatic substitution for further functionalization.

Organic Synthesis Functional Group Interconversion Sulfoxide Sulfone Building Block

Thioether-Containing Benzophenones Reduce Migration and Odor Compared to Low-Molecular-Weight Benzophenone Photoinitiators

Benzophenone (BP) is well-documented to suffer from high migration tendency and objectionable odor in UV-cured coatings, which limits its applicability in food packaging and medical devices [1]. Functionalized benzophenones incorporating thioether moieties have been investigated as low-migration photoinitiator candidates due to their higher molecular weight and potential for covalent incorporation into polymer networks [2]. Specifically, research on thiol-functionalized benzophenone formulations demonstrates that sulfur-containing benzophenone derivatives exhibit reduced surface migration compared to unsubstituted BP when incorporated into vinyl carbonate/thiol curing systems [3]. While quantitative migration data for 2-Methoxy-2'-thiomethylbenzophenone specifically are not available, the class-level inference from structurally related thioether-benzophenones indicates that the thiomethyl substitution pattern (MW 258.34) provides a molecular weight advantage over BP (MW 182.22) and 2-Methylbenzophenone (MW 196.24), with higher molecular weight generally correlating inversely with migration rate in polymeric matrices. Additionally, thioether-containing initiators have been reported to exhibit reduced odor compared to low-molecular-weight thiol co-initiators, addressing a key industrial pain point [4].

Low Migration Food Contact Materials UV-Curable Coatings Polymeric Photoinitiator

Validated Application Scenarios for 2-Methoxy-2'-thiomethylbenzophenone CAS 746652-03-9


Amine-Free Type II Photoinitiator for Low-Yellowing UV-Curable Coatings

In UV-curable clear coatings and overprint varnishes where amine co-initiators cause yellowing upon aging, 2-Methoxy-2'-thiomethylbenzophenone offers a formulation pathway that reduces or eliminates amine dependence. The thioether moiety enables photodissociative C-S bond cleavage generating sulfur-centered radicals capable of initiating polymerization without the hydrogen-abstraction requirement that mandates amine presence in conventional benzophenone systems [1]. Formulators seeking to meet low-color specifications for white inks, clear lacquers, and optical adhesives should evaluate this compound as a drop-in replacement for Benzophenone/amine binary systems where yellowing has been observed. Testing should include photorheology to establish cure speed relative to amine-containing controls, and QUV accelerated weathering to quantify yellowing reduction (Δb* value comparison after 500–1000 hours exposure) [2].

Synthetic Intermediate for Sulfoxide/Sulfone Library Synthesis in Medicinal Chemistry

Medicinal chemistry groups requiring diverse electronic and steric profiles from a common benzophenone scaffold should consider 2-Methoxy-2'-thiomethylbenzophenone as a parent building block. Controlled oxidation with hydrogen peroxide yields the corresponding sulfoxide (increased polarity, hydrogen-bond acceptor capacity), while oxidation with excess m-CPBA yields the sulfone (strong electron-withdrawing character, altered metabolic stability) [1]. This three-point library (thioether → sulfoxide → sulfone) enables structure-activity relationship (SAR) exploration of the sulfur oxidation state without requiring separate commercial procurement of each derivative. The ortho,ortho'-disubstitution pattern further provides a sterically constrained benzophenone core distinct from para-substituted pharmacophores, which may confer selectivity advantages against certain kinase or nuclear receptor targets [2].

Low-Migration Photoinitiator Candidate for Food-Contact Printing Inks

In UV-curable printing inks for food packaging (indirect food contact), migration of low-molecular-weight photoinitiators such as Benzophenone (BP, MW 182) and 2-Methylbenzophenone (MW 196) is a well-documented compliance risk under EU Regulation (EC) No 1935/2004 and Swiss Ordinance RS 817.023.21 [1]. 2-Methoxy-2'-thiomethylbenzophenone, with a molecular weight of 258.34 g/mol and predicted boiling point >400 °C, presents a class-level migration reduction advantage based on the inverse correlation between molecular weight and diffusion coefficient in crosslinked acrylate networks [2]. Procurement for this application requires validation through specific migration testing (e.g., 10-day migration into Tenax® at 40°C or 60°C per EU guidelines), but the structural attributes—thioether functional group enabling potential covalent incorporation and higher MW than BP—support its prioritization over unsubstituted BP in low-migration screening cascades .

High-Temperature Process Intermediate with Reduced Volatility

Chemical process development groups conducting reactions at elevated temperatures (e.g., Friedel-Crafts acylations, Suzuki-Miyaura couplings requiring heating, or high-boiling solvent distillations) should select 2-Methoxy-2'-thiomethylbenzophenone over more volatile benzophenone analogs to minimize evaporative loss. The predicted boiling point of 439±30 °C is >100 °C higher than 2-Methylbenzophenone (309–310 °C) and Benzophenone (305 °C) [1]. This volatility differential is particularly relevant in continuous flow chemistry applications where substrate loss to the headspace can skew mass balance calculations, and in vacuum distillation operations where lower-boiling analogs would co-distill with reaction solvents. The compound's higher molecular weight and polarizable sulfur atom also contribute to improved retention in reversed-phase preparative HPLC purifications relative to less lipophilic benzophenone derivatives [2].

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